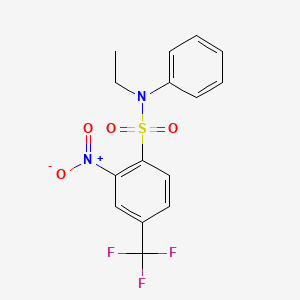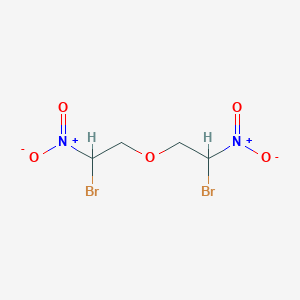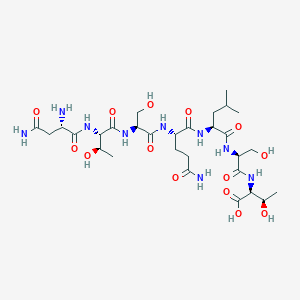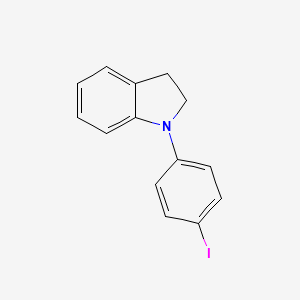
1-(4-Iodophenyl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodophenyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound features an indole core with an iodine atom attached to the phenyl ring at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the reaction of 4-iodoaniline with indole under specific conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Iodophenyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki coupling or Sonogashira coupling.
Oxidation and Reduction: The indole core can undergo oxidation to form indole-2,3-dione derivatives or reduction to form dihydroindole derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki and Sonogashira couplings.
Bases: Potassium carbonate or sodium hydroxide are commonly used bases.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used solvents.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
Substituted Indoles: Products from substitution reactions.
Indole-2,3-dione Derivatives: Products from oxidation reactions.
Dihydroindole Derivatives: Products from reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodophenyl)-2,3-dihydro-1H-indole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Iodophenyl)-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases, interfering with signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Iodophenyl)pyrrole: Similar structure but with a pyrrole core instead of an indole core.
4-Iodoacetophenone: Contains an iodine atom on the phenyl ring but lacks the indole structure.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: Contains an iodine atom on the phenyl ring and a thiocarbamate group.
Uniqueness
1-(4-Iodophenyl)-2,3-dihydro-1H-indole is unique due to its indole core, which imparts specific chemical properties and reactivity. The presence of the iodine atom allows for further functionalization through various coupling reactions, making it a versatile intermediate in organic synthesis. Its potential biological activities also make it a valuable compound for medicinal chemistry research .
Eigenschaften
CAS-Nummer |
923031-63-4 |
|---|---|
Molekularformel |
C14H12IN |
Molekulargewicht |
321.16 g/mol |
IUPAC-Name |
1-(4-iodophenyl)-2,3-dihydroindole |
InChI |
InChI=1S/C14H12IN/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2 |
InChI-Schlüssel |
WIYOCGAKTXJFHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



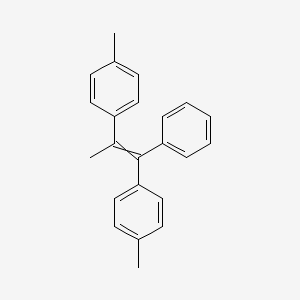
![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)
![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)
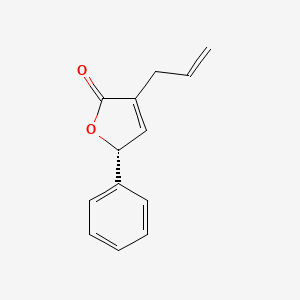
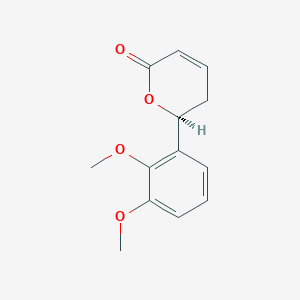
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-](/img/structure/B14182667.png)
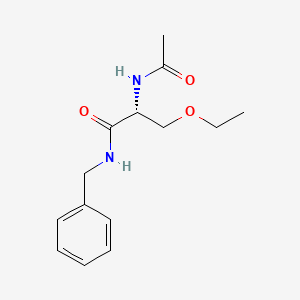
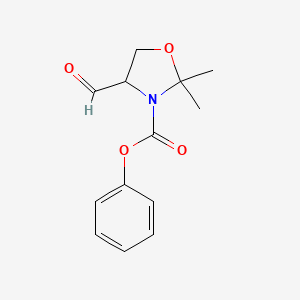
![Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-](/img/structure/B14182683.png)
